tert-Butyl (2-methoxypyridin-4-yl)carbamate
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Overview
Description
Tert-Butyl (2-methoxypyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol. It is a white crystalline solid that is soluble in organic solvents. This compound has gained attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-methoxypyridin-4-yl)carbamate typically involves the reaction of 2-methoxypyridine-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (2-methoxypyridin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products vary depending on the substituent introduced.
Hydrolysis: The major products are 2-methoxypyridine-4-amine and carbon dioxide.
Oxidation and Reduction: Products include various oxidized or reduced forms of the pyridine ring.
Scientific Research Applications
Tert-Butyl (2-methoxypyridin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-methoxypyridin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-allyl-4-methoxypyridin-2-yl)carbamate
- tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate
Uniqueness
Tert-Butyl (2-methoxypyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methoxy group and carbamate functionality make it a versatile compound for various applications in synthesis and research.
Biological Activity
tert-Butyl (2-methoxypyridin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory and antibacterial properties, as well as its mechanisms of action.
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.27 g/mol
- CAS Number : 73874-95-0
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anti-inflammatory Activity
Studies have shown that derivatives of tert-butyl carbamates can exhibit promising anti-inflammatory effects. For example, compounds similar to this compound were evaluated for their ability to inhibit inflammation in vivo. The results demonstrated that these compounds could reduce edema in carrageenan-induced rat models, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .
Table 1: Inhibition Rates of Related Compounds in Anti-inflammatory Studies
Compound | Inhibition Rate (%) |
---|---|
This compound | 54.2 |
Indomethacin | Reference |
Other derivatives | 39.0 - 54.0 |
2. Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Research indicates that certain derivatives demonstrate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported to be ≤ 1 μM, indicating potent antibacterial activity .
Table 2: Antibacterial Activity of Related Compounds
Compound | MIC (μM) | Bacterial Strain |
---|---|---|
This compound | ≤ 1 | MRSA |
Other derivatives | Varies | Various Gram-positive |
The mechanisms underlying the biological activities of this compound are multifaceted:
Anti-inflammatory Mechanism
The anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In silico docking studies have provided insights into the binding modes of these compounds with COX enzymes, suggesting a competitive inhibition mechanism .
Antibacterial Mechanism
The antibacterial activity is primarily attributed to the inhibition of bacterial enzymes critical for nucleotide biosynthesis. Specifically, the compound targets inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the guanine nucleotide synthesis pathway in bacteria . This inhibition disrupts bacterial growth and replication.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound and its derivatives:
- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats showed that administration of tert-butyl carbamate derivatives led to significant reductions in swelling, comparable to established anti-inflammatory drugs .
- Antibacterial Efficacy : Another investigation assessed the antibacterial properties against various strains, demonstrating effective inhibition against resistant strains like MRSA at low concentrations .
- Structure-Activity Relationship (SAR) : Research has expanded on the SAR for related compounds, identifying specific functional groups that enhance biological activity. Modifications at the pyridine ring and carbamate moiety were found to significantly influence potency and selectivity .
Properties
IUPAC Name |
tert-butyl N-(2-methoxypyridin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-9(7-8)15-4/h5-7H,1-4H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUYGTAUMMZAFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640065 |
Source
|
Record name | tert-Butyl (2-methoxypyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849353-31-7 |
Source
|
Record name | tert-Butyl (2-methoxypyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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